

Investigating Signal Transduction with TG-100435: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets members of the Src family of kinases (Src, Lyn, Yes, Lck), as well as Abl and EphB4.[1] [2][3] The activation of these kinases is implicated in various oncogenic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. This document provides detailed application notes and experimental protocols for investigating the effects of **TG-100435** on key signal transduction pathways. A significant metabolite of **TG-100435**, its N-oxide form (TG100855), has been shown to be 2 to 9 times more potent than the parent compound.[3]

Data Presentation Kinase Inhibition Profile of TG-100435

The inhibitory activity of **TG-100435** against a panel of protein tyrosine kinases is summarized below. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.



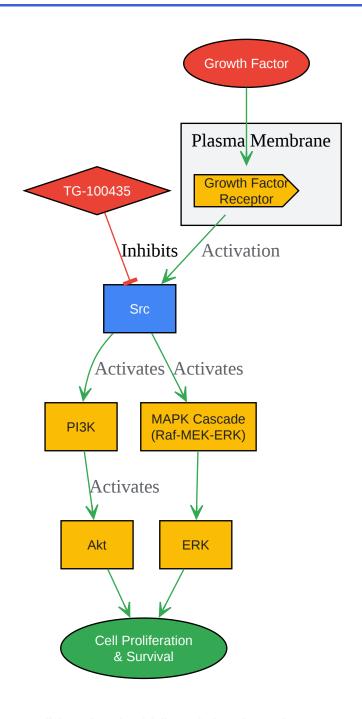
Kinase	Inhibition Constant (Ki) (nM)
Src	13 - 64
Lyn	13 - 64
Abl	13 - 64
Yes	13 - 64
Lck	13 - 64
EphB4	13 - 64

Data sourced from MedChemExpress and PubMed.[1][2][3]

Signaling Pathways Src-Mediated Signal Transduction

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in relaying signals from cell surface receptors to intracellular pathways. Upon activation by various stimuli, such as growth factors, Src can phosphorylate and activate a multitude of downstream effector proteins, leading to the activation of critical signaling cascades like the PI3K/Akt and MAPK/ERK pathways. These pathways are central to regulating cell growth, proliferation, and survival.





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Src signaling cascade and the inhibitory action of **TG-100435**.

Role in FLT3-ITD Positive Acute Myeloid Leukemia (AML)

In certain subtypes of acute myeloid leukemia (AML), a mutation known as internal tandem duplication in the FMS-like tyrosine kinase 3 (FLT3-ITD) leads to constitutive activation of the FLT3 receptor. This aberrant activation drives leukemogenesis through the downstream

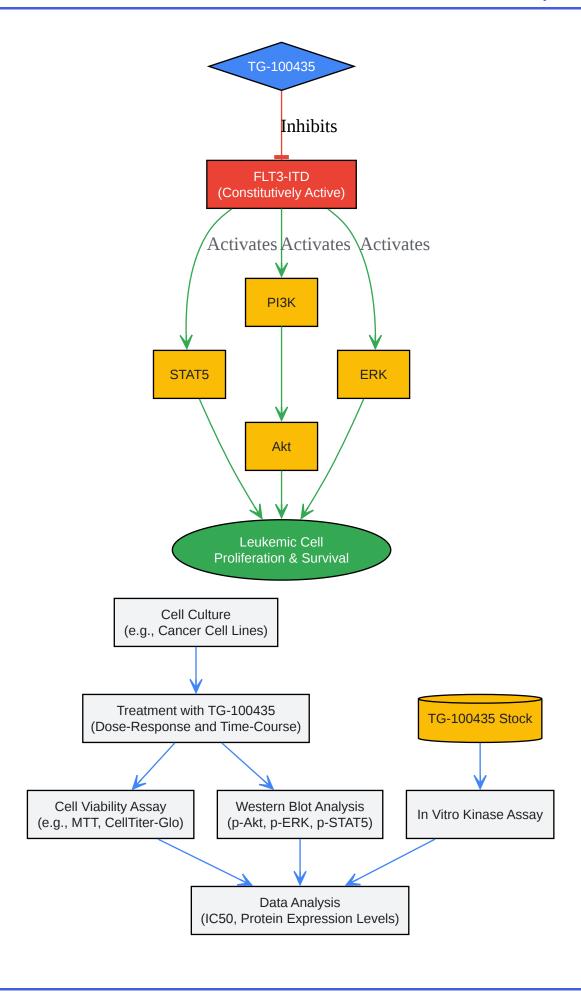






activation of STAT5, PI3K/Akt, and MAPK/ERK signaling pathways. As a potent tyrosine kinase inhibitor, TG-100435 is a valuable tool for investigating the inhibition of these oncogenic signaling cascades in FLT3-ITD positive AML.







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References

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- 3. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
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